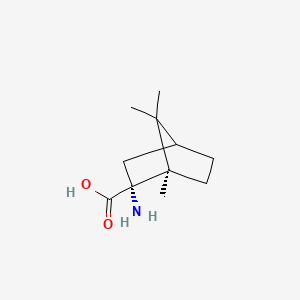

(1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid

Beschreibung

(1R,2R,4R)-2-Amino-1,7,7-trimethyl-norbornane-2-carboxylic acid (hereafter referred to by its IUPAC name) is a bicyclic amino acid derivative with a norbornane (bicyclo[2.2.1]heptane) backbone. Its structure features:

- A rigid norbornane core substituted with three methyl groups at positions 1, 7, and 5.

- An amino group and a carboxylic acid group at position 2, with stereochemistry defined as (1R,2R,4R).

This compound is commercially available as a hydrochloride salt (250 mg for $645; 1 g for $1,455), indicating its use in research settings, likely for synthetic or biochemical studies .

Eigenschaften

Molekularformel |

C11H19NO2 |

|---|---|

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

(1R,2R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7?,10-,11+/m1/s1 |

InChI-Schlüssel |

JZJKRUCQCUXZTD-RFSDDRETSA-N |

Isomerische SMILES |

C[C@@]12CCC(C1(C)C)C[C@@]2(C(=O)O)N |

Kanonische SMILES |

CC1(C2CCC1(C(C2)(C(=O)O)N)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with camphor, a naturally occurring bicyclic ketone.

Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride.

Oxidation: Borneol is then oxidized to camphorquinone using an oxidizing agent like chromium trioxide.

Amination: The camphorquinone undergoes amination to introduce the amino group, forming the desired product.

Industrial Production Methods

Industrial production of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Analyse Chemischer Reaktionen

Sulfonylation of the Amino Group

The primary amino group undergoes sulfonylation with sulfonyl halides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., triethylamine). This reaction forms stable sulfonamide derivatives, critical for modifying biological activity or enabling further functionalization.

Example Reaction:

Key Data:

Esterification of the Carboxylic Acid

The carboxylic acid group reacts with alcohols under acidic or coupling-agent-mediated conditions to form esters. Common reagents include thionyl chloride (to generate acyl chlorides) or carbodiimides (e.g., DCC/DMAP).

Example Reaction:

Key Data:

-

Activation Methods:

Reagent Solvent Yield (%) Source DCC/DMAP THF 75–85 SOCl Toluene 90

Amidation Reactions

The carboxylic acid couples with primary or secondary amines using coupling agents like EDCl/HOBt or HATU, forming amide bonds. This is pivotal in peptide mimetic synthesis.

Example Reaction:

Key Data:

-

Steric hindrance from the norbornane framework may reduce reaction rates compared to linear amino acids.

Decarboxylative Halogenation

Under radical or ionic conditions, the carboxylic acid group undergoes decarboxylation with halogen sources (e.g., CCl, BrCCl), yielding alkyl halides. This reaction is facilitated by lead tetraacetate or Barton esters .

Proposed Mechanism:

-

Radical decarboxylation generates a norbornane-stabilized radical.

-

Halogen abstraction from CCl produces the alkyl chloride.

Key Data:

-

Conditions:

Halogen Source Catalyst Yield (%) CCl Pb(OAc) 60–70 NBS Light 55

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes or ketones. This is exploited in coordination chemistry or prodrug design.

Example Reaction:

Key Data:

-

Reaction equilibrium favors product formation in anhydrous solvents (e.g., ethanol).

Oxidation Reactions

The tertiary amine in the bicyclic structure resists typical oxidation, but methyl groups or bridgehead positions may undergo selective oxidation.

Hypothesized Pathways:

-

C-H Oxidation: Using KMnO or Ru-based catalysts to introduce hydroxyl groups.

Grignard and Organometallic Additions

After conversion to an acyl chloride or active ester, the compound reacts with Grignard reagents to form ketones or tertiary alcohols.

Example Reaction:

Key Data:

-

Steric effects from the norbornane skeleton may necessitate elevated temperatures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways.

Medicine

In medicine, (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Bicyclic Amino Acid Derivatives

The compound’s norbornane scaffold distinguishes it from other bicyclic amino acids. For example:

- N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-[(S)-1-(1-naphthalenyl)ethyl]thiourea (): Contains a thiourea linker and aromatic substituents (phenyl, naphthyl) instead of a carboxylic acid. Used in chiral recognition or catalysis due to its stereochemistry and hydrogen-bonding capability .

- (4S,4′S)-2,2′-[(1R,7R,13R)-1-Amino-14-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-ylamino]-2,5,8,11,14-pentaoxo-1,7,13-triphenyl-3,6,9,12-tetraazatetradecane-4,10-diyl]bis(5,5-dimethylthiazolidine-4-carboxylic acid) (): A highly complex bicyclic structure with a β-lactam (thiazolidine) core. Likely related to antibiotics or enzyme inhibitors, contrasting with the simpler norbornane framework of the target compound .

Stereochemical Variants

The stereochemistry of amino-alcohol or amino-acid derivatives significantly impacts their properties:

- (1R,2S)-2-Amino-1,2-diphenylethanol and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol (): These enantiomers differ in the configuration of amino and hydroxyl groups on a diphenylethanol backbone. Priced at ¥6,300–48,900 (~$50–400), they are used in asymmetric catalysis or as chiral auxiliaries .

- Comparison Insight: While the target compound lacks aromatic substituents, its stereospecific norbornane core may confer rigidity and selectivity akin to these diphenylethanol derivatives.

Chromene-Based Amino Derivatives

Chromene derivatives such as 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E, ) differ markedly:

- Structure: Planar chromene ring with cyano, hydroxy, and amino groups.

- Properties : Higher polarity (Rf 0.41) and a melting point of 223–227°C, making them suitable for pharmaceutical intermediates .

- Contrast: The target compound’s non-planar bicyclic structure likely reduces polarity and enhances metabolic stability compared to chromene derivatives.

Functional Group Analysis

- Amino and Carboxylic Acid Groups: Common in both the target compound and β-lactam derivatives (), these groups enable zwitterionic behavior, enhancing solubility in polar solvents.

Commercial and Research Relevance

- The target compound’s commercial availability () contrasts with niche analogs like the thiourea derivative (), which is stored at 0–6°C, indicating lower stability .

- Price disparities (e.g., ¥6,300 for 1g of diphenylethanol vs. $1,455 for 1g of the target compound) reflect differences in synthetic complexity and demand .

Biologische Aktivität

(1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid, also known as a bicyclic amino acid, has garnered attention in medicinal and synthetic chemistry due to its unique structural characteristics and potential biological activities. This compound features a bicyclo[2.2.1]heptane structure with three chiral centers and has been studied for its interactions with various biological systems.

- Molecular Formula : C11H19NO2

- Molecular Weight : 197.27 g/mol

- Structural Characteristics : The compound's bicyclic structure contributes to its distinct steric properties, influencing its biological interactions.

Biological Activity Overview

Research indicates that (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid exhibits various biological activities. Key areas of interest include:

- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor pathway. NMDA receptors play a crucial role in synaptic plasticity and memory function. Studies suggest that this compound may modulate NMDA receptor activity, potentially influencing excitotoxicity and neuroprotection mechanisms .

- Antioxidant Properties : Preliminary studies have indicated that this amino acid may possess antioxidant capabilities. Antioxidants are vital in mitigating oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders .

- Antimicrobial Activity : There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties. The structural features of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid could enhance its interaction with bacterial membranes or enzymes .

Neuropharmacological Studies

A study focused on the interaction of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid with NMDA receptors revealed that it acts as a competitive antagonist at glycine sites on the receptor. This action could potentially prevent excitotoxic neuronal death associated with conditions like stroke and epilepsy .

Antioxidant Evaluation

In vitro assays measuring the free radical scavenging activity of this compound showed promising results. The DPPH assay indicated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. The percentage inhibition was calculated using the formula:

Results from these assays suggest that the compound could be further explored for therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity Assessment

Research into the antimicrobial effects of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid derivatives showed effective inhibition against various microbial strains. The study utilized standard agar diffusion methods to assess the zone of inhibition and determined that modifications to the bicyclic structure enhanced antimicrobial efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-3-methylcyclopentane | Cyclopentane derivative | Simpler structure with less steric hindrance |

| 3-Amino-3-methylpentanoic acid | Linear amino acid | More flexible chain compared to the rigid bicyclic structure |

| 3-Aminobicyclo[3.3.0]octane | Bicyclic structure | Different ring size and substitution pattern |

| (S)-3-Amino-5-methylhexanoic acid | Linear amino acid | Contains additional carbon chain length |

The unique bicyclic structure of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid provides distinctive steric properties and potential interactions not observed in simpler or linear analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid, and what are their efficiency metrics?

- The compound is typically synthesized via stereoselective modifications of norbornane derivatives. For example, asymmetric hydrogenation or enzymatic resolution can introduce the amino and carboxylic acid groups while preserving the (1R,2R,4R) configuration. Key steps include:

- Chiral auxiliary-assisted synthesis : Use of (1R,2S)-2-amino-1,2-diphenylethanol or similar chiral agents to control stereochemistry during cyclopropane ring formation .

- Catalytic asymmetric methods : Lithium diethylphosphonate or transition-metal catalysts improve stereoselectivity, achieving >80% enantiomeric excess in some cases .

- Yield optimization : Multi-step routes (6–8 steps) report overall yields of 30–50%, with recrystallization or chromatography critical for purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for resolving the norbornane core's rigid bicyclic structure and validating stereochemistry .

- NMR spectroscopy : 1H/13C NMR distinguishes methyl groups (δ 0.8–1.5 ppm) and the amino-carboxylic acid moiety (δ 3.1–3.5 ppm for NH2; δ 170–175 ppm for COOH) .

- Polarimetry : Confirms optical activity (specific rotation) due to the compound's four stereocenters .

Q. What handling and storage protocols ensure stability in laboratory settings?

- Store at 0–6°C under inert gas (N2/Ar) to prevent oxidation of the amino group .

- Use gloveboxes or fume hoods to avoid moisture absorption, as hygroscopicity can degrade crystallinity .

Advanced Research Questions

Q. How can stereoselective synthesis achieve the (1R,2R,4R) configuration, and what catalysts or chiral auxiliaries are most effective?

- Chiral catalysts : Rhodium(I) complexes with bicyclic ligands (e.g., (1R,4S)-3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olato) enable enantioselective hydrogenation .

- Dynamic kinetic resolution : Enzymatic methods using lipases or transaminases selectively retain the desired stereoisomer .

- Byproduct mitigation : Recrystallization in ethanol/water mixtures removes diastereomeric impurities (e.g., (1S,2R) byproducts) .

Q. What computational approaches model the conformational dynamics and reactivity of this compound?

- Density Functional Theory (DFT) : Predicts energy barriers for ring puckering and substituent interactions (e.g., methyl groups at C1 and C7) .

- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes requiring rigid bicyclic scaffolds) .

- PubChem data : Canonical SMILES and InChI keys aid in virtual screening and property prediction .

Q. How do researchers resolve contradictions in reaction yields or stereochemical outcomes across studies?

- Cross-validation : Reproduce reactions under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .

- Advanced analytics : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess and identify kinetic vs. thermodynamic control .

- Mechanistic studies : Isotopic labeling (e.g., 2H/13C) traces reaction pathways to explain divergent outcomes .

Q. What strategies minimize byproduct formation during synthesis?

- Temperature control : Lower reaction temperatures (<0°C) reduce epimerization at the C2 amino group .

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protect the amino group during carboxylate esterification .

- Flow chemistry : Continuous reactors improve mixing and heat transfer, suppressing dimerization or oxidation .

Q. What are its applications in pharmaceutical research?

- Peptidomimetics : The rigid norbornane scaffold mimics α-helix or β-sheet conformations in protease inhibitors .

- Prodrug design : Ester derivatives (e.g., ethyl carboxylate) enhance bioavailability for CNS-targeting agents .

- Antibiotic analogs : Structural similarity to bicyclic β-lactams supports exploration in antimicrobial resistance .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.